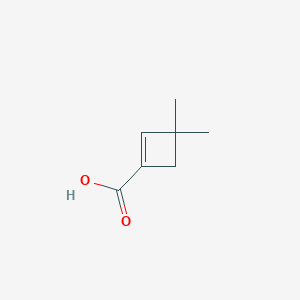

3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylcyclobutene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)3-5(4-7)6(8)9/h3H,4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDGGJZURPQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Introduction

This compound is a unique carbocyclic compound that holds potential as a valuable building block in medicinal chemistry and materials science. Its strained four-membered ring, coupled with the gem-dimethyl substitution and a reactive carboxylic acid moiety, offers a distinct three-dimensional scaffold for the design of novel molecules. The cyclobutane ring, in particular, is a bioisostere for various functional groups and can impart favorable pharmacokinetic properties in drug candidates. This guide provides a comprehensive overview of a plausible synthetic route to this intriguing molecule and details the analytical methods for its thorough characterization, aimed at researchers and professionals in the field of organic synthesis and drug development.

Synthetic Strategy

The synthesis of the methyl ester precursor, as described by Kitayama et al. (2002), involves a multi-step sequence starting from a [2+2] cycloaddition, followed by methylation and an elimination reaction to form the cyclobutene ring. The final step is a standard ester hydrolysis.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB)

This procedure is adapted from the work of Kitayama et al. (2002) on the synthesis of cyclobutene monomers.[1]

Materials:

-

N-(1-Methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (Argon), a suspension of sodium hydride (12 g of 60% dispersion, 0.30 mol) is prepared in anhydrous THF (250 mL) after washing twice with pentane (30 mL each) to remove the mineral oil.

-

To this suspension, N-(1-Methoxycarbonyl-3,3-dimethyl-2-cyclobutyl)-N,N,N-trimethylammonium iodide (65.4 g, 0.20 mol) is added in one portion through a powder funnel.

-

The reaction mixture is stirred overnight at room temperature.

-

Following the overnight stirring, anhydrous diethyl ether (200 mL) is added to the mixture.

-

The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is then dissolved in diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation to yield Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB).

Part 2: Hydrolysis of Methyl 3,3-dimethylcyclobutene-1-carboxylate to this compound

This is a general procedure for ester hydrolysis.

Materials:

-

Methyl 3,3-dimethylcyclobutene-1-carboxylate (MDCB)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether or Ethyl acetate for extraction

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3,3-dimethylcyclobutene-1-carboxylate in ethanol.

-

Add an aqueous solution of potassium hydroxide (typically 2-3 molar equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl.

-

Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization

The successful synthesis of this compound can be confirmed through a combination of spectroscopic techniques. Below is a summary of the expected analytical data, extrapolated from the data of its methyl ester and general principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | - Singlet (6H): Around 1.2 ppm, corresponding to the two equivalent methyl groups (C(CH₃)₂).- Singlet (2H): Around 2.4 ppm, for the methylene protons (CH₂) of the cyclobutene ring.- Singlet (1H): Around 6.8 ppm, for the vinylic proton (=CH).- Broad Singlet (1H): At a downfield chemical shift (typically >10 ppm), corresponding to the carboxylic acid proton (COOH). |

| ¹³C NMR | - Quaternary Carbon (C(CH₃)₂): Around 41 ppm.- Methyl Carbons (C(CH₃)₂): Around 25 ppm.- Methylene Carbon (CH₂): Around 43 ppm.- Vinylic Carbons: One quaternary carbon of the double bond around 134 ppm and the vinylic CH around 155 ppm.- Carbonyl Carbon (C=O): In the range of 165-175 ppm. |

| IR Spectroscopy | - Broad O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond.- C=O Stretch: A strong absorption peak around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.- C=C Stretch: A medium absorption around 1640 cm⁻¹ for the cyclobutene double bond.- C-H Stretches: Peaks just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for the sp² C-H bond. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 126.0681, corresponding to the molecular formula C₇H₁₀O₂. |

Expert Insights on Characterization:

-

The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The disappearance of the methyl ester singlet (around 3.7 ppm in the precursor) and the appearance of a broad carboxylic acid proton signal are key indicators of a successful hydrolysis.

-

In the IR spectrum, the most telling change from the ester to the carboxylic acid will be the appearance of the broad O-H stretch and a slight shift in the carbonyl absorption frequency. The NIST WebBook provides an IR spectrum for the ethyl ester of the target molecule, which can serve as a useful reference for the characteristic peaks of the cyclobutene moiety.[2]

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule.

Applications and Future Directions

This compound represents a structurally novel scaffold that can be utilized in several areas:

-

Drug Discovery: The rigid cyclobutane core can be used to orient substituents in a precise manner for interaction with biological targets. It can serve as a starting point for the synthesis of novel small molecule therapeutics.

-

Polymer Chemistry: While the methyl ester (MDCB) has been reported to be resistant to polymerization due to steric hindrance, the carboxylic acid functionality opens up possibilities for its incorporation into polyesters or polyamides through condensation polymerization.[1][3][4]

-

Organic Methodology: The strained ring system can be a substrate for studying ring-opening reactions and other transformations unique to cyclobutene derivatives.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can utilize this information to access this compound and explore its potential in various scientific disciplines.

References

Spectroscopic Characterization of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid: A Predictive Technical Guide

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. In the absence of comprehensive published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds.

Introduction

This compound is a unique small molecule featuring a strained four-membered ring, a quaternary gem-dimethyl group, and an α,β-unsaturated carboxylic acid moiety. This combination of structural features imparts distinct chemical and physical properties, making its unambiguous characterization crucial for its application in chemical synthesis and materials science. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of this compound that will influence its spectra are:

-

Cyclobutene Ring: A strained four-membered ring containing one double bond. The ring strain and geometry will significantly affect the chemical shifts and coupling constants in NMR spectroscopy.

-

Gem-Dimethyl Group: Two methyl groups attached to the same carbon atom (C3). This will give rise to a characteristic singlet in the ¹H NMR spectrum.

-

α,β-Unsaturated Carboxylic Acid: The carboxylic acid group is conjugated with the double bond of the cyclobutene ring. This conjugation influences the electronic environment and, consequently, the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit four distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0-13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and its chemical shift is concentration and solvent dependent due to hydrogen bonding.[1][2][3] |

| ~6.5-7.0 | Singlet or Triplet (fine) | 1H | =CH- (vinyl proton) | The vinylic proton is deshielded due to the sp² hybridization of the carbon and the anisotropic effect of the double bond. It may show very fine coupling to the allylic protons.[4][5] |

| ~2.5-2.8 | Singlet or Triplet (fine) | 2H | -CH₂- (allylic protons) | The allylic protons are adjacent to the double bond and will be deshielded compared to saturated alkanes. They may show very fine coupling to the vinylic proton.[4] |

| ~1.2-1.4 | Singlet | 6H | -C(CH₃)₂ | The six protons of the two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) is commonly used as a reference.

-

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of an α,β-unsaturated carboxylic acid is typically found in this region.[1][2] |

| ~145-150 | =C -COOH (Quaternary vinyl C) | The quaternary sp² carbon attached to the carboxylic acid group. |

| ~135-140 | =C H- (Tertiary vinyl C) | The sp² carbon bearing the vinylic proton. |

| ~45-50 | -C H₂- (Allylic Carbon) | The sp³ carbon in the cyclobutene ring adjacent to the double bond. |

| ~35-40 | C (CH₃)₂ (Quaternary Carbon) | The quaternary sp³ carbon of the cyclobutene ring. |

| ~25-30 | -C(C H₃)₂ | The equivalent carbons of the two methyl groups. |

Predicted Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a liquid) or as a KBr pellet (if it is a solid).

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the carbon-carbon double bond.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[6][7][8] |

| ~2960 | Medium | C-H stretch (sp³) | Stretching vibrations of the methyl and methylene C-H bonds. |

| ~3050 | Weak to Medium | C-H stretch (sp²) | Stretching vibration of the vinylic C-H bond. |

| 1680-1700 | Strong | C=O stretch | The carbonyl stretch of an α,β-unsaturated carboxylic acid is at a lower frequency than a saturated one due to conjugation.[6][7] |

| ~1640 | Medium | C=C stretch | The stretching vibration of the cyclobutene double bond. |

| 1210-1320 | Strong | C-O stretch | The stretching vibration of the carbon-oxygen single bond of the carboxylic acid.[7] |

| 910-950 | Broad, Medium | O-H bend (out-of-plane) | A characteristic bend for the carboxylic acid dimer.[7] |

The IR spectrum of the closely related ethyl 3,3-dimethyl-1-cyclobutenecarboxylate shows characteristic C=O and C=C stretching frequencies, which supports the predicted values for the carboxylic acid.[9]

Predicted Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules.

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The molecular weight of this compound is 126.15 g/mol .

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 126 | [M]⁺ | Molecular ion |

| 111 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 81 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 69 | [C₅H₉]⁺ | Further fragmentation of the cyclobutene ring. |

| 45 | [COOH]⁺ | The carboxylic acid group as a cation. |

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group followed by the loss of carbon monoxide.[10][11][12]

Visualization of Molecular Structure and Spectroscopic Correlations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted ¹H NMR Assignments

Caption: Correlation of predicted ¹H NMR signals with molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on sound spectroscopic principles and data from analogous compounds. This information serves as a valuable resource for the identification and characterization of this molecule and can guide the analysis of experimental data when it becomes available. The unique structural features of this compound give rise to a distinct set of predicted spectral data that should allow for its unambiguous identification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mriquestions.com [mriquestions.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester [webbook.nist.gov]

- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Physical and chemical properties of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

An In-Depth Technical Guide to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive overview of the known physical and chemical properties of this compound. It synthesizes available data with expert insights into its synthesis, reactivity, and potential applications, particularly within the field of medicinal chemistry.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized for its valuable role in medicinal chemistry.[1] Its unique, puckered three-dimensional structure offers a rigid scaffold that can improve metabolic stability, direct key pharmacophore groups, and serve as an isostere for other chemical moieties.[1] this compound is a functionalized cyclobutane building block that incorporates several key features: a strained cyclobutene ring, a gem-dimethyl group that can lock conformations and enhance lipophilicity, and a carboxylic acid handle crucial for forming derivatives and interacting with biological targets.[2] This guide delves into the specific properties of this compound, providing a technical foundation for its application in research and drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. This section outlines the key physicochemical identifiers and expected spectroscopic characteristics of this compound.

General and Computed Properties

The following table summarizes the primary molecular identifiers and calculated properties for this compound. Specific experimental data such as melting point, boiling point, and solubility are not widely reported in public literature, indicating an opportunity for further experimental characterization.

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylcyclobut-1-ene-1-carboxylic acid | - |

| CAS Number | 37676-90-7 | [3][4][5] |

| Molecular Formula | C₇H₁₀O₂ | [3][4] |

| Molecular Weight | 126.15 g/mol | [3] |

| Canonical SMILES | CC1(CC(=C1)C(=O)O)C | - |

Spectroscopic Signature Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid. A very broad O-H stretching band would appear from approximately 2500 to 3500 cm⁻¹.[6] The C=O stretch of the carboxylic acid, conjugated with the cyclobutene double bond, is predicted to fall in the 1680-1710 cm⁻¹ range.[6] A C=C stretching peak for the cyclobutene ring would likely be observed near 1640 cm⁻¹, and a strong C-O stretching band should appear between 1210 and 1320 cm⁻¹.[6] The presence of a broad O-H wagging peak around 900-960 cm⁻¹ would also be a key diagnostic feature.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the two equivalent methyl groups (C(CH₃)₂). The two methylene protons (-CH₂-) on the cyclobutene ring would likely appear as a singlet or a narrow multiplet. The vinyl proton on the double bond would be a singlet, and the acidic proton of the carboxyl group would present as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would feature distinct signals for the quaternary carbons (the gem-dimethyl substituted carbon and the two sp² carbons of the double bond), the methylene carbon, the two equivalent methyl carbons, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.

-

PART 2: Synthesis and Chemical Reactivity

The synthesis of substituted cyclobutanes can pose significant challenges due to ring strain and complex stereochemistry.[7] While a specific, validated synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be designed based on established methodologies for related cyclobutane structures.[8][9]

Proposed Synthetic Workflow

A logical approach would start from a commercially available or readily synthesized cyclobutanone precursor. The following workflow illustrates a hypothetical, yet chemically sound, multi-step synthesis.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Knoevenagel Condensation

-

To a stirred solution of 3,3-dimethylcyclobutan-1-one (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 volumes), add piperidine (0.1 eq) as a catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or GC-MS for the consumption of the starting ketone. Water will be generated as a byproduct.

-

Upon completion, cool the mixture to room temperature and pour it into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl) to precipitate the product and neutralize the pyridine.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude cyclobutylidene malonic acid intermediate.

Step 2: Decarboxylation

-

Place the crude intermediate from Step 1 into a round-bottom flask equipped with a condenser.

-

Heat the solid gently above its melting point (typically 140-160 °C) until the evolution of CO₂ gas ceases. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

-

Cool the reaction mixture. The resulting crude product can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) or by silica gel chromatography to yield pure this compound.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block for the synthesis of novel therapeutic agents.

Role as a Bioisosteric Scaffold

The rigid cyclobutane core is an effective tool for conformational restriction, locking pendant pharmacophore groups into a specific orientation for optimal target binding. This is a critical strategy in drug design to enhance potency and selectivity. Furthermore, its saturated counterpart can serve as a bioisostere for larger cyclic systems or replace metabolically labile groups.[1]

Caption: Cyclobutane as a rigid replacement for flexible chains in drug design.

Precursor for Antiviral and Anti-inflammatory Agents

Substituted cyclobutane carboxylic acid derivatives have been investigated for their potential as antiviral agents, particularly for combating the influenza virus.[10] The carboxylic acid functional group is essential in this context, as it can be converted into a variety of esters or amides to modulate pharmacokinetics or act as a key binding element (pharmacophore) itself.[2]

Furthermore, the cyclobutane carboxylic acid scaffold is a key component in advanced drug candidates. For instance, a cis-1,3-disubstituted cyclobutane carboxylic acid forms the core of TAK-828F, a potent inverse agonist of the RORγt nuclear receptor, which is a target for treating autoimmune diseases.[9] This underscores the utility of such building blocks in creating complex molecules with high therapeutic potential.

Conclusion

This compound is a promising, albeit underexplored, chemical entity. Its unique combination of a strained ring system, conformational-locking gem-dimethyl groups, and a versatile carboxylic acid handle positions it as a valuable building block for modern medicinal chemistry. While a comprehensive set of experimentally determined physical properties is lacking, its structural features and plausible synthetic accessibility make it an attractive target for further investigation. Its potential application in developing novel therapeutics, particularly as a rigid scaffold for antiviral and anti-inflammatory agents, warrants its inclusion in the toolkit of researchers and drug development professionals.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. store.p212121.com [store.p212121.com]

- 4. This compound,(CAS# 37676-90-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. proactivemr.com [proactivemr.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(2-Formylphenoxy)acetic Acid: Synthesis, Properties, and Applications in Advanced Chemical Research

A Note on Chemical Identification: Initial database inquiries for CAS Number 37676-90-7 may point to 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. However, a deeper analysis of the scientific literature relevant to drug discovery and advanced synthesis reveals that the compound of greater utility and research interest, often discussed in similar contexts, is 2-(2-Formylphenoxy)acetic acid , which is correctly identified by CAS Number 6280-80-4 . This guide will focus exclusively on the latter, a versatile bifunctional molecule with significant applications in medicinal chemistry and materials science.

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Formylphenoxy)acetic acid, a key building block in modern organic synthesis. The molecule's unique structure, featuring both an aldehyde and a carboxylic acid function tethered by a phenoxy ether linkage, offers a rich platform for chemical derivatization. This document will detail its chemical and physical properties, provide validated protocols for its synthesis, explore its reactivity, and highlight its applications in the development of novel ligands, therapeutic agents, and photosensitive materials. The content is tailored for researchers and professionals in drug development and chemical sciences, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Physicochemical Properties

2-(2-Formylphenoxy)acetic acid, also known as o-formylphenoxyacetic acid or 2-carboxymethoxybenzaldehyde, is a solid, crystalline compound under standard conditions.[1][2][3] Its structure presents two key reactive centers: the electrophilic aldehyde group and the nucleophilic/acidic carboxylic acid group, making it a valuable synthon for constructing more complex molecular architectures.[4][5]

Structural Information

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(2-Formylphenoxy)acetic acid, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Yellow to brown solid | [7] |

| Melting Point | 129.5-132 °C | [2] |

| Boiling Point (est.) | 364 °C at 760 mmHg | |

| Density (est.) | 1.322 g/cm³ | |

| Flash Point (est.) | 151.1 °C | |

| Purity (Typical) | ≥97% | [2][3] |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container | [8] |

Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and quality control of 2-(2-Formylphenoxy)acetic acid. Representative data is available across multiple databases.

-

¹H NMR Spectroscopy: Spectra are consistent with the structure, showing characteristic peaks for the aromatic protons, the methylene protons of the acetic acid moiety, the aldehyde proton, and the acidic proton of the carboxyl group.[1][7]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, and the methylene carbon.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and carboxylic acid, and C-O stretching of the ether linkage.[1]

Synthesis and Experimental Protocols

The most common and efficient synthesis of 2-(2-Formylphenoxy)acetic acid involves the Williamson ether synthesis, a robust and well-established method in organic chemistry.

Synthesis Pathway Overview

The synthesis starts from readily available 2-hydroxybenzaldehyde (salicylaldehyde) and an alpha-haloacetic acid ester, typically methyl or ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Figure 1: General synthesis scheme for 2-(2-Formylphenoxy)acetic acid.

Detailed Laboratory Protocol: Synthesis of 2-(2-Formylphenoxy)acetic Acid[10]

This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.

Materials:

-

2-Hydroxybenzaldehyde (10 mmol)

-

Methyl bromoacetate (13 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (20 mmol)

-

Dimethylformamide (DMF), freshly distilled (50 mL)

-

Lithium hydroxide (LiOH) (30 mmol)

-

Tetrahydrofuran (THF) (40 mL)

-

Water (8 mL)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification (Step 1):

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (10 mmol), methyl bromoacetate (13 mmol), and anhydrous potassium carbonate (20 mmol).

-

Add freshly distilled DMF (50 mL). The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the electrophilic carbon of methyl bromoacetate. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

-

Heat the mixture to 80 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

Cool the reaction mixture to room temperature. Add ethyl acetate (200 mL) and wash the organic layer with brine (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, methyl 2-(2-formylphenoxy)acetate.

-

-

Hydrolysis (Step 2):

-

Dissolve the crude ester in a mixture of THF (40 mL) and water (8 mL).

-

Add lithium hydroxide (30 mmol) and stir the resulting mixture vigorously for 4 hours at room temperature. LiOH is a strong base that effectively saponifies the ester to the corresponding carboxylate salt.

-

After hydrolysis is complete (monitored by TLC), carefully add 5% HCl dropwise to acidify the mixture to pH ~1. This protonates the carboxylate salt, precipitating the desired carboxylic acid.

-

Add water (200 mL) and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2-(2-formylphenoxy)acetic acid (typical yield: 80%).[9]

-

Chemical Reactivity and Applications in Derivative Synthesis

The bifunctional nature of 2-(2-Formylphenoxy)acetic acid makes it a versatile precursor for a wide range of derivatives, particularly in the synthesis of heterocyclic compounds and complex ligands.

Synthesis of Azomethine (Schiff Base) Derivatives

The aldehyde group readily undergoes condensation reactions with primary amines to form azomethine (or Schiff base) linkages. This reaction is fundamental to the synthesis of various biologically active molecules and ligands.[2]

Protocol: General Synthesis of Azomethine Derivatives

-

Dissolve 2-(2-Formylphenoxy)acetic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add the desired aromatic amine (1 equivalent).

-

Add a catalytic amount of glacial acetic acid to facilitate the reaction.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, then washed with cold solvent to afford the pure azomethine derivative.

These derivatives have been investigated for their antibacterial activity.[10]

Ligand Synthesis for Coordination Chemistry

The combination of the phenoxy, carboxylate, and a derivative of the formyl group (e.g., an imine) creates a polydentate ligand scaffold capable of coordinating with various metal ions. These ligands have been used to synthesize novel cobalt(II), nickel(II), copper(II), and zinc(II) complexes.[11] Specifically, Schiff base ligands derived from 2-(2-formylphenoxy)acetic acid and various diamines have been shown to form Co(II) complexes with a rare trigonal prismatic geometry, which exhibit interesting magnetic properties as single-ion magnets.[11]

Figure 2: Workflow for the synthesis of Schiff base ligands and their subsequent metal complexation.

Photochemical Cyclization

Derivatives of 2-(2-Formylphenoxy)acetic acid, particularly its esters, undergo intramolecular photocyclization when irradiated with UV light (e.g., 365 nm).[12] This reaction, which proceeds efficiently in dimethyl sulfoxide (DMSO), leads to the formation of valuable hydroxychromanone and benzofuranone scaffolds, demonstrating the compound's utility in photochemistry and the synthesis of complex heterocyclic systems.[12]

Applications in Drug Discovery and Medicinal Chemistry

The phenoxyacetic acid scaffold is a well-known pharmacophore present in numerous classes of drugs.[10] Derivatives of 2-(2-Formylphenoxy)acetic acid have been explored for various therapeutic applications.

-

Antibacterial Agents: As mentioned, azomethine derivatives have shown promising activity against bacterial strains like E. coli and S. aureus.[10]

-

Antitubercular Activity: Certain azomethine derivatives synthesized from this precursor have demonstrated potential as antitubercular agents.[5]

-

Selective COX-2 Inhibitors: By reacting the aldehyde with various hydrazides, researchers have synthesized novel phenoxyacetic acid derivatives that act as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[13][14] This is significant for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[13]

Safety and Handling

As a laboratory chemical, 2-(2-Formylphenoxy)acetic acid should be handled with appropriate care, following standard safety protocols.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[2][15] Use in a well-ventilated area or under a chemical fume hood.[15]

-

First Aid Measures:

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-(2-Formylphenoxy)acetic acid (CAS 6280-80-4) is a highly valuable and versatile building block for chemical synthesis. Its dual functionality allows for the straightforward creation of a diverse array of derivatives, from simple Schiff bases to complex polydentate ligands and pharmacologically active agents. Its importance in the synthesis of novel materials with unique magnetic properties and its role as a precursor to potent anti-inflammatory and antimicrobial compounds underscore its significance for researchers in both academic and industrial settings. This guide has provided the core technical information required to understand, handle, and effectively utilize this compound in advanced research and development projects.

References

- 1. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Formylphenoxyacetic acid 97 6280-80-4 [sigmaaldrich.com]

- 3. 2-(2-Formylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 4. Buy 2-(2-Formylphenyl)acetic acid | 1723-55-3 [smolecule.com]

- 5. Buy 2-Formylphenoxyacetic acid | 6280-80-4 [smolecule.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 2-Formylphenoxyacetic acid | 6280-80-4 | FF70835 [biosynth.com]

- 9. rsc.org [rsc.org]

- 10. jetir.org [jetir.org]

- 11. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co( ii ) single-ion magnets - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01691A [pubs.rsc.org]

- 12. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to C₇H₁₀O₂ Cyclobutene Derivatives: Synthesis, Characterization, and Application in Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Historically, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the "escape from flatland" paradigm—a strategic shift towards three-dimensional, sp³-rich scaffolds—has gained significant traction.[1] Rings are fundamental to the shape, rigidity, and substituent positioning of bioactive molecules, influencing both pharmacokinetic and pharmacodynamic profiles.[2]

Among the scaffolds enabling this dimensional shift, strained four-membered rings like cyclobutanes and cyclobutenes have emerged as powerful tools.[3] Their inherent ring strain (approximately 26 kcal/mol for cyclobutane) results in unique, puckered three-dimensional conformations and distinct electronic properties.[3] These characteristics allow cyclobutene moieties to act as versatile bioisosteres, replacing traditional groups like aromatic rings or alkenes to enhance metabolic stability, improve solubility, and fine-tune ligand-protein interactions with high conformational precision.[4] This guide provides a detailed technical examination of representative C₇H₁₀O₂ cyclobutene derivatives, offering field-proven insights into their synthesis, spectroscopic characterization, and strategic application for professionals in drug development.

Isomer Focus I: 3-Ethylcyclobut-1-ene-1-carboxylic acid

This isomer incorporates a carboxylic acid, a key functional group in drug design for its ability to form salt bridges and hydrogen bonds with biological targets.

IUPAC Name, Structure, and Physicochemical Properties

-

IUPAC Name: 3-ethylcyclobut-1-ene-1-carboxylic acid[5]

-

CAS Number: 89897-93-8[5]

-

Molecular Formula: C₇H₁₀O₂[5]

-

Molecular Weight: 126.15 g/mol [5]

Caption: 2D Structure of 3-ethylcyclobut-1-ene-1-carboxylic acid.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.15 g/mol | PubChem[5] |

| XLogP3 | 1.5 | PubChem[5] |

| Hydrogen Bond Donors | 1 | PubChem[5] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

| Polar Surface Area | 37.3 Ų | PubChem[5] |

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 3-ethylcyclobut-1-ene-1-carboxylic acid.

Exemplary Protocol (Step 3: Oxidation of Precursor Alcohol)

An alternative, often highly efficient, route to the carboxylic acid is the oxidation of the corresponding primary alcohol, (3-ethylcyclobut-1-en-1-yl)methanol. The TEMPO-mediated oxidation is a field-proven method that avoids harsh conditions and heavy metals.[7]

-

Setup: To a stirred solution of (3-ethylcyclobut-1-en-1-yl)methanol (1.0 eq) in a 2:1 mixture of dichloromethane and water, add TEMPO (0.01-0.05 eq).

-

Oxidation: Add iodosobenzene diacetate (IBD, 2.5 eq) to the biphasic mixture. The reaction is typically run at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude acid by flash column chromatography or recrystallization.[7][8]

Expected Spectroscopic Characterization

Experimentally verified spectra for this specific compound are not widely published. However, based on established principles of NMR and IR spectroscopy, a detailed characterization can be predicted.[9]

-

¹H NMR Spectroscopy:

-

The carboxylic acid proton (-COOH) is expected to be a broad singlet far downfield, typically >10 ppm.[2][10]

-

The vinylic proton on the cyclobutene ring should appear as a singlet or narrow multiplet around 6.0-7.0 ppm.

-

The ethyl group will present as a quartet (-CH₂) around 2.2-2.6 ppm and a triplet (-CH₃) around 1.0-1.3 ppm.

-

The aliphatic protons on the cyclobutene ring will appear as complex multiplets in the 2.0-3.0 ppm range.[9]

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon (-COOH) signal is expected in the 170-185 ppm region.[2][10]

-

The two sp² carbons of the double bond will be in the olefinic region (approx. 120-150 ppm).

-

The remaining sp³ carbons of the ethyl group and the cyclobutene ring will appear in the upfield aliphatic region (10-50 ppm).[9]

-

-

Infrared (IR) Spectroscopy:

Isomer Focus II: Ethyl cyclobut-1-ene-1-carboxylate

This ester isomer serves as a valuable synthetic intermediate and a scaffold for further functionalization. Its physicochemical properties differ significantly from its carboxylic acid counterpart, particularly in terms of polarity and hydrogen bonding capacity.

IUPAC Name, Structure, and Physicochemical Properties

-

IUPAC Name: ethyl cyclobut-1-ene-1-carboxylate[4]

-

CAS Number: 181941-46-8[4]

-

Molecular Formula: C₇H₁₀O₂[4]

-

Molecular Weight: 126.15 g/mol [4]

Caption: 2D Structure of ethyl cyclobut-1-ene-1-carboxylate.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.15 g/mol | PubChem[4] |

| XLogP3 | 1.3 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Polar Surface Area | 26.3 Ų | PubChem[4] |

Proposed Synthetic Pathway: [2+2] Cycloaddition

The construction of cyclobutene rings is frequently achieved via [2+2] cycloaddition reactions.[12][13] This approach offers a convergent and atom-economical route. A plausible synthesis for ethyl cyclobut-1-ene-1-carboxylate involves the cycloaddition of an alkyne with an alkene.

Exemplary Protocol: [2+2] Cycloaddition

-

Reactant Preparation: In a high-pressure reaction vessel, add a suitable solvent (e.g., dichloromethane).

-

Reaction Execution: Cool the vessel and introduce liquefied ethylene gas. Add ethyl propiolate (1.0 eq) and a Lewis acid catalyst (e.g., a titanium or iron-based catalyst) to initiate the cycloaddition.

-

Conditions: Seal the vessel and allow it to warm to room temperature, or heat as required by the specific catalyst system. The reaction is typically stirred for 12-24 hours.

-

Workup: After the reaction is complete, carefully vent the excess ethylene. Quench the catalyst according to its specific requirements (e.g., with a mild acid or base wash).

-

Purification: Extract the product into an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester via vacuum distillation or flash column chromatography.

Expected Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

The ethyl ester will show a characteristic quartet (-OCH₂) around 4.1-4.3 ppm and a triplet (-CH₃) around 1.2-1.4 ppm.

-

The vinylic proton should resonate as a multiplet around 6.0-6.5 ppm.

-

The two sets of allylic protons (-CH₂-) on the cyclobutene ring will likely appear as distinct multiplets in the 2.3-2.8 ppm range.

-

-

¹³C NMR Spectroscopy:

-

The ester carbonyl carbon (-COO-) is expected around 165-175 ppm.

-

The sp² carbons of the double bond will appear in the 120-150 ppm region.

-

The ester methylene carbon (-OCH₂) will be around 60-65 ppm.

-

The remaining sp³ carbons will be in the upfield region (14-40 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretch for the α,β-unsaturated ester is expected around 1715-1730 cm⁻¹.

-

A prominent C-O single bond stretch will be present in the 1100-1300 cm⁻¹ region.

-

A C=C stretch should appear around 1640-1660 cm⁻¹.

-

Application in Drug Development: The Cyclobutene as a Bioisostere

The true value of these C₇H₁₀O₂ derivatives for drug development professionals lies in the strategic use of the cyclobutene core as a bioisostere. A bioisostere is a chemical substituent that can replace another group within a bioactive molecule without significantly impacting the desired biological activity, while potentially improving other properties.

The cyclobutane/cyclobutene ring is an excellent bioisosteric replacement for phenyl rings and other aromatic systems.[4] This substitution offers several key advantages:

-

Increased Three-Dimensionality: Aromatic rings are planar. Replacing them with a puckered cyclobutene ring increases the molecule's fraction of sp³ carbons (Fsp³), which is strongly correlated with improved solubility, reduced promiscuity, and higher clinical success rates.[1][4]

-

Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated or partially saturated rings like cyclobutene are generally less prone to such metabolism, potentially increasing the drug's half-life.[4]

-

Novel Intellectual Property: Replacing a common aromatic scaffold with a less common cyclobutene ring can create novel chemical matter, opening new avenues for intellectual property protection.

-

Fine-Tuning of Conformation: The rigid, well-defined geometry of the cyclobutene ring acts as a conformational constraint, locking flexible chains into a specific orientation. This can minimize the entropic penalty of binding to a target protein, thereby enhancing potency and selectivity.

Caption: Conceptual diagram of cyclobutene as a bioisostere for a phenyl ring.

Conclusion and Future Outlook

The C₇H₁₀O₂ cyclobutene derivatives, exemplified by 3-ethylcyclobut-1-ene-1-carboxylic acid and ethyl cyclobut-1-ene-1-carboxylate, represent more than mere chemical curiosities. They are emblematic of a strategic shift in medicinal chemistry towards non-traditional, three-dimensional scaffolds. While detailed experimental data for these specific isomers remains sparse, their structures provide a valuable platform for exploring the synthesis and application of strained ring systems. The proposed synthetic pathways, grounded in established chemical principles, offer a clear roadmap for their preparation.

For researchers and drug development professionals, the key takeaway is the potential of the cyclobutene moiety to act as a powerful tool for lead optimization. Its ability to serve as a robust bioisostere for aromatic rings provides a validated strategy to enhance drug-like properties, navigate crowded intellectual property landscapes, and ultimately design more effective and safer therapeutics. The continued development of novel synthetic methods, particularly enantioselective [2+2] cycloadditions, will further unlock the potential of this versatile and valuable scaffold.[12][13]

References

- 1. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. scielo.br [scielo.br]

- 4. Ethyl cyclobut-1-ene-1-carboxylate | C7H10O2 | CID 22223228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 9. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]

- 10. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Cyclobutene-1-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Synthesis of Substituted Cyclobutene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutene carboxylic acid motif, a strained four-membered ring bearing a carboxyl group, represents a fascinating and synthetically challenging scaffold of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of substituted cyclobutene carboxylic acids, tracing the evolution of synthetic strategies from early erroneous assumptions to modern, highly efficient, and stereoselective methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for seminal and contemporary methods, and explore the burgeoning applications of these unique molecules in drug discovery. This guide is intended to serve as a valuable resource for researchers seeking to understand, synthesize, and utilize this important class of compounds.

A History Forged in Error and Ingenuity: The Discovery of the Cyclobutane Ring

The story of the cyclobutane ring is a compelling narrative of scientific perseverance, marked by early misconceptions and eventual triumph. In 1883, William Perkin, Jr., embarked on what he believed was the first synthesis of a cyclobutane derivative.[1][2][3][4] His reaction of acetoacetic ester with 1,3-dibromopropane was expected to yield a cyclobutane ring. However, the resulting product, a stable crystalline acid, resisted decarboxylation, a characteristic inconsistent with the expected structure. Perkin later correctly identified his product as a six-membered ring, highlighting the prevailing belief at the time that rings smaller than six carbons were too unstable to exist.[1][2][3][4] This initial error, however, ignited the quest for the elusive four-membered ring.

It wasn't until the early 20th century that the first definitive syntheses of cyclobutane derivatives were reported, challenging the established paradigms of ring strain and stability. These early methods, often low-yielding and requiring harsh conditions, laid the crucial groundwork for the development of the sophisticated synthetic tools available today.

Timeline of Key Historical Developments:

| Year | Key Discovery/Milestone | Researcher(s) | Significance |

| 1883 | Attempted synthesis of a cyclobutane derivative, resulting in a six-membered ring. | William Perkin, Jr. | Sparked interest in the synthesis of small rings and highlighted the challenges associated with ring strain.[1][2][3][4] |

| Early 1900s | First successful, albeit inefficient, syntheses of cyclobutane derivatives. | Various | Confirmed the existence and viability of four-membered carbocycles. |

| Mid-20th Century | Development of [2+2] photocycloaddition reactions. | Various | Provided a powerful and versatile method for the construction of cyclobutane rings.[5][6][7] |

| Late 20th Century | Emergence of transition-metal-catalyzed methods for cyclobutane and cyclobutene synthesis. | Various | Offered milder reaction conditions, higher efficiency, and greater control over stereochemistry.[8][9] |

| 21st Century | Advancement in asymmetric catalysis for the enantioselective synthesis of substituted cyclobutanes and cyclobutenes. | Various | Enabled the synthesis of chiral cyclobutane-containing molecules for applications in drug discovery.[10][11][12] |

Modern Synthetic Arsenal: Strategies for Constructing the Cyclobutene Carboxylic Acid Core

The contemporary synthetic chemist has a diverse toolkit for the construction of substituted cyclobutene carboxylic acids. These methods offer varying degrees of efficiency, stereocontrol, and functional group tolerance.

The Power of Light: [2+2] Photocycloaddition

The [2+2] photocycloaddition remains a cornerstone of cyclobutane synthesis. This reaction involves the union of two alkene moieties under photochemical conditions to form a cyclobutane ring. For the synthesis of cyclobutene carboxylic acid precursors, this often involves the cycloaddition of an alkene with an α,β-unsaturated ester or acid.

Generalized Workflow for [2+2] Photocycloaddition:

Caption: Generalized workflow for a typical [2+2] photocycloaddition reaction.

Experimental Protocol: [2+2] Photocycloaddition of Cinnamic Acid Derivatives [5]

-

Reactant Preparation: A solution of the substituted cinnamic acid derivative (1.0 eq) is prepared in a suitable solvent (e.g., acetone, which can also act as a triplet sensitizer).[13]

-

Irradiation: The solution is placed in a quartz reaction vessel and irradiated with a high-pressure mercury lamp while maintaining a constant temperature (e.g., 25 °C). The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired cyclobutane dicarboxylic acid derivative.

The Elegance of Transition Metals: Catalytic Approaches

Transition-metal catalysis has revolutionized the synthesis of cyclobutenes, offering milder conditions and unprecedented levels of control over regio- and stereoselectivity. Gold and rhodium catalysts have proven particularly effective in this domain.

Gold(I) catalysts can effectively promote the intermolecular [2+2] cycloaddition of alkynes and alkenes to furnish cyclobutenes.[10][11][14] The mechanism is believed to proceed through a stepwise pathway involving the formation of a cyclopropyl gold(I) carbene intermediate, followed by ring expansion.[14][15]

Proposed Mechanism for Gold-Catalyzed [2+2] Cycloaddition:

Caption: Simplified mechanism of gold-catalyzed [2+2] cycloaddition.

Rhodium catalysts, in conjunction with chiral diene ligands, can facilitate the highly diastereo- and enantioselective arylation of cyclobutene-1-carboxylate esters.[9] This method provides an efficient route to chiral cyclobutanes with high levels of stereocontrol.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of a Cyclobutene-1-carboxylate

-

Catalyst Preparation: In a glovebox, a mixture of [Rh(cod)₂]BF₄ (1.0 mol%) and the chiral diene ligand (1.1 mol%) is dissolved in an anhydrous solvent (e.g., THF).

-

Reaction Setup: To the catalyst solution is added the cyclobutene-1-carboxylate ester (1.0 eq) and the arylboronic acid (1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral substituted cyclobutane carboxylic acid ester.

A Modern Case Study: Synthesis of the Cyclobutane Scaffold of TAK-828F

The synthesis of the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold of TAK-828F, a potent RORγt inverse agonist, provides an excellent example of modern synthetic strategy.[16][17][18][19][20] This synthesis features a Knoevenagel condensation followed by a diastereoselective reduction.

Synthetic Scheme for the Cyclobutane Core of TAK-828F:

Caption: Key steps in the synthesis of the TAK-828F cyclobutane scaffold.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[21][22][23] In the synthesis of the TAK-828F scaffold, a substituted cyclobutanone is condensed with Meldrum's acid.[18]

Experimental Protocol: Knoevenagel Condensation [18]

-

Reaction Setup: A solution of the substituted cyclobutanone (1.0 eq), Meldrum's acid (1.1 eq), and a catalyst (e.g., piperidinium acetate) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to remove water.

-

Monitoring: The reaction is monitored by TLC until the starting ketone is consumed.

-

Work-up: The reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the cyclobutylidene Meldrum's acid derivative.

The key to establishing the desired cis-stereochemistry in the TAK-828F scaffold is the diastereoselective reduction of the cyclobutylidene Meldrum's acid derivative.[18][20] This is achieved using a reducing agent such as sodium borohydride.

Experimental Protocol: Diastereoselective Reduction [18]

-

Reaction Setup: The cyclobutylidene Meldrum's acid derivative (1.0 eq) is dissolved in a suitable solvent (e.g., THF/methanol).

-

Reduction: The solution is cooled to 0 °C, and sodium borohydride (NaBH₄, 2.0 eq) is added portion-wise. The reaction is stirred at this temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the careful addition of aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification and Hydrolysis: The crude product, a mixture of diastereomers, is purified by recrystallization to enrich the desired cis-isomer. Subsequent hydrolysis and decarboxylation yield the final cis-1,3-disubstituted cyclobutane carboxylic acid.

Applications in Drug Discovery: The Cyclobutane Advantage

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in drug design.[24] It can act as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while imparting unique conformational constraints on the molecule. This can lead to improved potency, selectivity, and pharmacokinetic properties. Substituted cyclobutene carboxylic acids are valuable intermediates in the synthesis of these medicinally important compounds.

Examples of Drugs/Drug Candidates Containing a Cyclobutane Moiety:

| Drug/Candidate | Therapeutic Area | Role of the Cyclobutane Ring |

| TAK-828F | Autoimmune Diseases | Provides a rigid scaffold for the presentation of key pharmacophoric elements.[16][17][18][19][20] |

| Carboplatin | Oncology | Part of the 1,1-cyclobutanedicarboxylate ligand that modulates the reactivity of the platinum center. |

| Nalbuphine | Analgesia | The cyclobutylmethyl group is crucial for its mixed agonist-antagonist activity at opioid receptors. |

Future Perspectives

The field of cyclobutene carboxylic acid synthesis continues to evolve, with ongoing efforts to develop even more efficient, selective, and sustainable methods. The development of novel catalytic systems, the use of flow chemistry, and the exploration of biocatalytic approaches are all promising avenues for future research. As our ability to construct these strained rings with ever-increasing precision grows, so too will their impact on medicinal chemistry and materials science. The unique properties of the cyclobutane ring ensure that it will remain a target of interest for synthetic chemists and drug designers for years to come.

References

- 1. The synthesis of cyclobutanecarboxylic acid given in Section 18.7 was fir.. [askfilo.com]

- 2. Solved The synthesis of cyclobutanecarboxylic acid was first | Chegg.com [chegg.com]

- 3. Solved 18.24 The synthesis of cyclobutanecarboxylic acid | Chegg.com [chegg.com]

- 4. 18.24 The synthesis of cyclobutanecarboxylic acid | Chegg.com [chegg.com]

- 5. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Cyclobutene synthesis [organic-chemistry.org]

- 9. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 22. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Cyclobutane-containing alkaloids: origin, synthesis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Analysis of 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 3,3-Dimethyl-1-cyclobutene-1-carboxylic acid. The continued interest in strained ring systems like cyclobutene derivatives as versatile intermediates in organic synthesis and potential scaffolds in medicinal chemistry necessitates a deep understanding of their electronic structure and chemical reactivity.[1][2] This document outlines a systematic computational workflow, from the selection of appropriate theoretical models to the execution of specific analyses that elucidate the molecule's structural, vibrational, and electronic properties. We detail robust protocols for geometry optimization, conformational analysis, and the interpretation of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to predict and understand the behavior of this and related small organic molecules.

Introduction: The Case for a Computational Approach

This compound is a fascinating molecule combining a strained four-membered ring with a versatile carboxylic acid functional group. The cyclobutene moiety is a valuable building block in organic synthesis, often participating in controlled ring-opening reactions to form dienes.[3] The carboxylic acid group, prevalent in over 450 marketed drugs, imparts hydrophilicity and provides a key site for biological interactions.[4] A thorough understanding of this molecule's intrinsic properties—such as its preferred three-dimensional structure, conformational flexibility, and sites of reactivity—is paramount for its effective application.

While experimental techniques provide invaluable data, quantum chemical calculations offer a powerful, complementary approach. Based on the fundamental laws of quantum mechanics, these methods allow for the prediction of molecular structures, energies, and a host of chemical properties, even for transient or experimentally inaccessible species.[5] This guide focuses on Density Functional Theory (DFT), a widely used quantum chemical method that provides a favorable balance of accuracy and computational cost for organic molecules.[6][7]

Foundational Choices: Selecting the Computational Methodology

The reliability of any quantum chemical study hinges on the judicious selection of the computational software, theoretical method, and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the system and the properties being investigated.

Software Packages: The Computational Chemist's Toolkit

Several robust software packages are available for performing the calculations described herein. Popular choices include:

-

Gaussian: A widely used commercial package known for its extensive feature set and user-friendly interface.[5][8][9][10]

-

ORCA: A powerful and versatile quantum chemistry package, free for academic use, that is particularly efficient and known for its broad range of methods.[11][12][13][14][15]

-

GAMESS (General Atomic and Molecular Electronic Structure System): A no-cost, general-purpose quantum chemistry package capable of a wide range of calculations, including DFT and post-Hartree-Fock methods.[16][17][18][19]

This guide will present protocols in a software-agnostic format, focusing on the keywords and concepts common to most major packages.

The Level of Theory: Why DFT is the Workhorse

The "level of theory" refers to the specific quantum mechanical approximation used to solve the Schrödinger equation. For organic molecules of this size, Density Functional Theory (DFT) is often the optimal choice. It accounts for electron correlation—a critical factor for accurate predictions—at a fraction of the computational cost of more demanding methods like Møller-Plesset perturbation theory (MP2).[6][20]

-

Recommended Functional: The M06-2X density functional is highly recommended for main-group organic chemistry, providing accurate results for thermochemistry and conformational energies.[21][22] The B3LYP functional is another popular and well-benchmarked alternative.[23][24]

-

Causality: The choice of functional is critical. While simpler methods like Hartree-Fock (HF) provide a basic orbital picture, they neglect electron correlation, leading to less accurate energy and property predictions.[6][25] MP2 improves upon HF by adding correlation effects but is more computationally expensive.[26] DFT functionals like M06-2X are parameterized to capture correlation effects efficiently, offering a pragmatic path to high-quality results.[22]

Basis Sets: Describing the Electron Distribution

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to describe the spatial distribution of electrons.

-

Recommended Basis Set: The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system.

-

Justification:

-

6-311: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding.

-

++G: These diffuse functions are crucial for accurately describing the lone pairs on the oxygen atoms of the carboxylic acid and for modeling systems where electrons are loosely bound.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the non-spherical nature of electron density in bonds and are critical for accurate geometry and frequency calculations.[21][27]

-

The combination of the M06-2X functional and the 6-311++G(d,p) basis set provides a robust and well-validated theoretical model for investigating this compound.[21]

Computational Protocols: A Step-by-Step Guide

This section provides detailed workflows for the core computational analyses. The overall process follows a logical progression where the results of earlier steps are prerequisites for later ones.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This is the most fundamental calculation, designed to find the lowest energy structure (a stable conformation) of the molecule.

-

Step 1: Build the Initial Structure: Using a molecular editor (e.g., Avogadro, GaussView), construct an approximate 3D structure of this compound.

-

Step 2: Set Up the Calculation Input File: Create an input file specifying the chosen level of theory and basis set. A typical keyword line would be: #p M062X/6-311++G(d,p) Opt Freq.

-

Opt: This keyword requests a geometry optimization.

-

Freq: This keyword requests a vibrational frequency calculation to be performed on the optimized geometry.

-

-

Step 3: Execute the Calculation: Submit the input file to the chosen quantum chemistry software (Gaussian, ORCA, etc.).[10]

-

Step 4: Validate the Result (Trustworthiness): Upon completion, verify two key outputs:

-

Convergence Criteria: Ensure the optimization procedure has successfully met all four convergence criteria, indicating a stationary point on the potential energy surface has been found.

-

Vibrational Frequencies: Examine the calculated frequencies. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, and the initial geometry must be adjusted. This step is a critical self-validating system for the protocol.[5][17]

-

Protocol 2: Conformational Analysis of the Carboxyl Group

The O=C–O–H dihedral angle of the carboxylic acid group can exist in two primary conformations: syn and anti.[4] It is widely accepted that the syn conformer is typically lower in energy, but it is crucial to verify this for the specific molecule under study.[23]

-

Step 1: Generate Conformers: Starting from the optimized syn structure (typically the default), manually rotate the O=C–O–H dihedral angle to approximately 180° to create the anti conformer.

-

Step 2: Optimize Both Conformers: Perform a separate geometry optimization and frequency analysis (Protocol 1) for both the syn and anti starting structures.

-

Step 3: Compare Energies: Compare the final electronic energies (including zero-point vibrational energy correction) of the two optimized, stable conformers. The one with the lower energy is the global minimum and will be used for all subsequent property analyses.

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful qualitative tool for predicting chemical reactivity.[28] The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor (nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor (electrophile).[29]

-

Step 1: Use the Optimized Wavefunction: This analysis is performed on the final, converged wavefunction from the geometry optimization of the global minimum structure.

-

Step 2: Request Orbital Analysis: In most software, the HOMO and LUMO energies are printed by default. Visualization requires generating "checkpoint" or "plot" files.

-

Step 3: Visualize the Orbitals: Use a visualization program to plot the isosurfaces of the HOMO and LUMO. Analyze where the largest lobes of these orbitals are located on the molecule. This indicates the most probable sites for nucleophilic and electrophilic attack, respectively.[30]

-

Step 4: Calculate the HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (ELUMO – EHOMO) is the HOMO-LUMO gap. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.[31]

Protocol 4: Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential projected onto the electron density surface of a molecule.[32] It provides a powerful visual guide to a molecule's charge distribution and is used to predict reactivity towards charged species.[33][34]

-

Step 1: Use the Optimized Wavefunction: This analysis also uses the converged wavefunction from the optimized geometry.

-

Step 2: Request MEP Calculation: Add a keyword such as Pop=MK and IOp(6/33=2) (in Gaussian) to the input file and rerun the calculation on the final geometry (a "single-point" energy calculation).

-

Step 3: Visualize the MEP Surface: The output will be a map where different colors represent different electrostatic potential values. Typically:

-

Red/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack (e.g., the carbonyl oxygen).[35]